Computed Lipophilicity (XLogP3-AA) Across N-Alkyl Homologs
The computed XLogP3-AA value of 2-(propylamino)cyclohexan-1-ol (1.3) positions it between the methyl (0.5) and butyl (2.0) analogs, providing a moderate lipophilicity that balances membrane permeability with aqueous solubility [1][2]. This incremental difference of ~0.5 logP units per additional methylene group is consistent with the established Hansch π contribution and translates to an approximately 3-fold increase in octanol/water partition coefficient with each carbon added [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 2-(Methylamino)cyclohexanol: XLogP3-AA ≈ 0.5; 2-(Ethylamino)cyclohexanol: XLogP3-AA ≈ 0.9; 2-(Butylamino)cyclohexanol: XLogP3-AA ≈ 2.0 (estimated from homologous series increment). |
| Quantified Difference | ΔlogP ≈ +0.4–0.5 per added –CH₂– group vs. shorter-chain homologs. |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14). |
Why This Matters
Even a 0.5 logP increment can shift the compound's suitability for blood–brain barrier penetration or aqueous formulation, making the propyl derivative the optimal choice when a logP between 1.0 and 1.5 is desired.
- [1] PubChem. 2-(Propylamino)cyclohexan-1-ol. Computed Properties – XLogP3-AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66179-67-7 (accessed 2026-05-13). View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Hansch π principle for methylene contribution). View Source
